AC-Leu-NH2
CAS No.: 28529-34-2
Cat. No.: VC21536685
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28529-34-2 |
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Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | (2S)-2-acetamido-4-methylpentanamide |
Standard InChI | InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 |
Standard InChI Key | PHPXQAHAQREGGN-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N)NC(=O)C |
SMILES | CC(C)CC(C(=O)N)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C |
Structural and Chemical Properties of AC-Leu-NH2
Molecular Architecture
AC-Leu-NH2 is an acetylated amide derivative of the amino acid leucine. Its IUPAC name, N2-acetyl-L-leucinamide, reflects the acetylation of the N-terminal amine and amidation of the C-terminal carboxyl group . The compound’s backbone consists of a leucine residue with the following structural features:
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Acetyl group (CH3CO-): Attached to the α-amino group of leucine.
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Amide group (-NH2): Replaces the typical carboxyl group at the C-terminus.
The stereochemistry is defined by the L-configuration of leucine, as evidenced by its synonym Acetyl-L-leucine amide .
Physicochemical Characteristics
AC-Leu-NH2 is a white crystalline powder with the following properties :
Property | Value |
---|---|
Melting Point | 200–202°C |
Density | 1.024 ± 0.06 g/cm³ (Predicted) |
pKa | 14.95 ± 0.46 (Predicted) |
Boiling Point | 393.2 ± 25.0°C (Predicted) |
Purification is typically achieved via recrystallization from ethanol-water mixtures or chloroform/petroleum ether . The compound’s stability at room temperature makes it suitable for long-term storage in laboratory settings .
Enzymatic Synthesis and Peptide Engineering Applications
Mechanistic Insights
Biological Activity and Pharmacological Significance
Modulation of the mTOR Pathway
AC-Leu-NH2 exerts antagonistic effects on leucine-mediated mTOR activation, a pathway central to cell growth and survival. In HepG2 hepatocellular carcinoma cells with BCAT1 knockdown, AC-Leu-NH2:
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Reversed mTOR Hyperactivation: Reduced phosphorylation of downstream targets 4E-BP and p70S6K.
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Enhanced Autophagy: Counteracted BCAT1-driven suppression of autophagy, sensitizing cells to cisplatin.
Impact on Chemotherapy Sensitivity
By altering autophagy and apoptosis, AC-Leu-NH2 influences cancer cell responses to chemotherapy:
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Cisplatin Synergy: In BCAT1-deficient cells, AC-Leu-NH2 amplified cisplatin-induced apoptosis by restoring autophagic flux.
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Leucine Antagonism: Competed with endogenous leucine, disrupting amino acid-sensing mechanisms that promote drug resistance.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies (e.g., ¹H, ¹³C, DEPT135, HSQC, HMBC) provide detailed structural elucidation:
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Leucine Backbone: Distinct δH signals for methyl groups (0.83–0.90 ppm) and α-protons (3.30–3.76 ppm) .
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Amide Protons: Broad singlet at δH 8.1 ppm corresponding to the terminal -NH2 group .
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) confirmed the molecular ion [M-H]⁻ at m/z 396.13400 for AC-Leu-NH2 derivatives . Fast atom bombardment (FAB) mass spectrometry further validated peptide synthesis products, such as Ac-D-Phe-L-Leu-NH2 (m/z 352.2) .
Future Directions and Research Opportunities
Therapeutic Development
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Cancer Therapy: Exploring AC-Leu-NH2 as an adjuvant to overcome cisplatin resistance in BCAT1-overexpressing tumors.
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Neurodegenerative Diseases: Investigating its potential to modulate mTOR in conditions like Alzheimer’s disease.
Industrial Applications
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